molecular formula C16H14O7 B1496193 (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one

(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one

Cat. No.: B1496193
M. Wt: 318.28 g/mol
InChI Key: UZTCIKUQXMKDLJ-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is known for its various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities . (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one is a sesquiterpene alcohol, which contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one can be extracted from the heartwood of Cedrus deodara using hydroalcoholic solvents. The extraction process involves grinding the heartwood into a fine powder, followed by soaking it in a mixture of water and ethanol. The mixture is then subjected to refluxing, which helps in extracting the bioactive compounds, including deodarin .

Industrial Production Methods

Industrial production of deodarin involves large-scale extraction using similar hydroalcoholic solvent methods. The extracted solution is then concentrated and purified using techniques such as column chromatography and crystallization to obtain pure deodarin .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of deodarin, which may exhibit enhanced or altered biological activities .

Mechanism of Action

(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-methylchroman-4-one exerts its effects through various molecular targets and pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This compound also induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Additionally, it modulates the activity of various enzymes involved in metabolic pathways, contributing to its diverse pharmacological effects .

Properties

Molecular Formula

C16H14O7

Molecular Weight

318.28 g/mol

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O7/c1-6-9(18)5-11(20)12-13(21)14(22)16(23-15(6)12)7-2-3-8(17)10(19)4-7/h2-5,14,16-20,22H,1H3/t14-,16+/m0/s1

InChI Key

UZTCIKUQXMKDLJ-GOEBONIOSA-N

Isomeric SMILES

CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

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